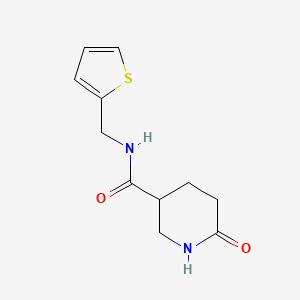
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide, also known as PPSB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. PPSB belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Wirkmechanismus
The mechanism of action of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide is not fully understood. However, it is believed that 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide inhibits the proliferation of cancer cells and induces cell death by apoptosis. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been shown to have antibacterial activity against a range of bacterial strains, including MRSA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in lab experiments is its wide range of biological activities. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to exhibit anti-inflammatory, anti-tumor, and antibacterial effects, making it a useful compound for studying various biological processes. However, one of the limitations of using 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide is its potential toxicity. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide. One area of research is the development of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide. Additionally, the potential therapeutic applications of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in the treatment of various diseases, such as cancer and inflammatory disorders, warrant further investigation.
Synthesemethoden
The synthesis of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide involves the reaction between 4-propylpiperazine and benzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by recrystallization to obtain 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in a pure form.
Wissenschaftliche Forschungsanwendungen
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to have antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
3-(4-propylpiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-6-16-7-9-17(10-8-16)14(18)12-4-3-5-13(11-12)21(15,19)20/h3-5,11H,2,6-10H2,1H3,(H2,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANDGGOXVINYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)
![1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7571311.png)

![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)

![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)

